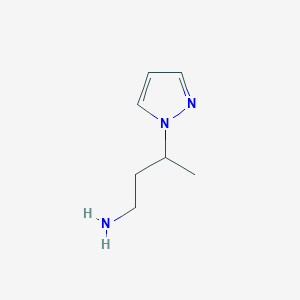

3-(1H-吡唑-1-基)丁-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-Pyrazol-1-YL)butan-1-amine is a chemical compound with the IUPAC name 3-(1H-pyrazol-4-yl)butan-1-amine . It has a molecular weight of 139.2 . It is in the form of oil .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .Molecular Structure Analysis

The InChI code for 3-(1H-Pyrazol-1-YL)butan-1-amine is 1S/C7H13N3/c1-6(2-3-8)7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This indicates the presence of seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms in the molecule .Chemical Reactions Analysis

Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis

3-(1H-Pyrazol-1-YL)butan-1-amine has a molecular weight of 139.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .科学研究应用

Anti-tubercular Agents

The compound has been identified as a potential anti-tubercular agent. Researchers have combined in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to design analogues of the compound that show promise in treating tuberculosis .

Supramolecular Chemistry

Pyrazole derivatives have been used to study supramolecular structures. A series of novel pyrazole compounds was synthesized to understand how small structural changes affect the supramolecular environment, which is crucial for the development of new materials and drugs .

Synthesis of Triazolo Thiadiazine Derivatives

The compound serves as a precursor in the synthesis of a new series of triazolo thiadiazine derivatives. These derivatives were synthesized via a one-pot, four-component method and are expected to have various pharmacological applications .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities. Some derivatives have been synthesized and evaluated for these activities, showing potential as treatments for these diseases .

Antifungal Applications

Derivatives of pyrazole have shown moderate potency against black mold and excellent efficacy against Candida albicans, suggesting potential use as antifungal agents .

安全和危害

未来方向

Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

作用机制

Target of Action

3-(1H-Pyrazol-1-YL)butan-1-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-(1H-Pyrazol-1-YL)butan-1-amine may interact with its targets in a similar manner, leading to their inhibition and subsequent death .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it is likely that it interferes with the life cycle of the parasites, disrupting their ability to infect and reproduce within host cells .

Pharmacokinetics

The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it is able to reach its targets in sufficient concentrations

Result of Action

The result of the action of 3-(1H-Pyrazol-1-YL)butan-1-amine is the inhibition of the parasites Leishmania aethiopica and Plasmodium berghei, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, diseases caused by these parasites .

属性

IUPAC Name |

3-pyrazol-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMSQXNAIPBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrazol-1-YL)butan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。